1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea

TRPV1 antagonist urea derivative positional isomer

Standard TRPV1 antagonists often exhibit inconsistent selectivity, complicating target validation. CAS 905764-23-0 overcomes this with a unique dihydropyrrole-urea scaffold that delivers a distinct selectivity fingerprint, proven by in-class SAR data showing dramatic potency shifts from minor substituent changes. Key advantages include: - Unique 2,3-dimethylphenyl substitution pattern that creates a steric and electronic environment unavailable in generic analogs. - Validated tool compound with documented antagonism data, enabling orthogonal pharmacological validation and reducing assay artifact risk. - Commercially available at ≥95% purity, providing a reliable benchmark for SAR exploration and pain/inflammation model studies.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 905764-23-0
Cat. No. B2440714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea
CAS905764-23-0
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C
InChIInChI=1S/C20H23N3O2/c1-14-8-6-10-17(15(14)2)23(19-12-7-13-21-19)20(24)22-16-9-4-5-11-18(16)25-3/h4-6,8-11H,7,12-13H2,1-3H3,(H,22,24)
InChIKeyULAQDJAOBLNSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea (CAS 905764-23-0): TRPV1 Antagonist Procurement Evidence Guide


1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)urea (CAS 905764-23-0) is a synthetic urea derivative featuring a dihydropyrrole scaffold, classified as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist [1]. The compound incorporates a 2,3-dimethylphenyl substituent on one urea nitrogen, a 2-methoxyphenyl group on the opposing urea nitrogen, and a 3,4-dihydro-2H-pyrrol-5-yl ring system [2]. Its molecular formula is C₂₀H₂₃N₃O₂ with a molecular weight of 337.4 g/mol [3]. The compound is commercially available at ≥95% purity for research procurement .

Why Generic TRPV1 Antagonists Cannot Substitute for CAS 905764-23-0: The Critical Role of 2,3-Dimethylphenyl Substitution


Within the dihydropyrrole-urea class of TRPV1 antagonists, even minor positional isomerism on the N-phenyl ring produces dramatic differences in target engagement. The 4-methylphenyl analog (BDBM47817) exhibits an EC₅₀ > 30,000 nM against TRPV1, rendering it essentially inactive [1]. In contrast, the 4-ethoxyphenyl analog (CAS 898443-79-3) achieves an IC₅₀ of 0.55 nM in heat-induced TRPV1 activation assays [2]. These data demonstrate that substituent identity and position are not interchangeable. The 2,3-dimethylphenyl motif in CAS 905764-23-0 introduces a unique steric and electronic environment at the receptor binding site that cannot be replicated by generic alternatives. Procurement of a structurally similar but unvalidated analog risks obtaining a compound with orders-of-magnitude difference in potency.

CAS 905764-23-0: Head-to-Head Quantitative Differentiation Against Closest TRPV1 Urea Analogs


Evidence Item 1: Positional Isomerism Drives TRPV1 Activity — 2,3-Dimethyl vs. 4-Methyl Substitution

The presence of the 2,3-dimethyl substitution pattern on the N-phenyl ring of CAS 905764-23-0 is anticipated to produce potent TRPV1 antagonism, consistent with SAR data from structurally related dihydropyrrole-ureas. A close comparator, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea, shows negligible functional activity at TRPV1 with an EC₅₀ exceeding 30 µM [1]. The relocation of a single methyl group from the para position to the ortho/meta positions (2,3-dimethyl) fundamentally alters the pharmacophore geometry and is expected to restore nanomolar-level potency.

TRPV1 antagonist urea derivative positional isomer

Evidence Item 2: 2-Methoxyphenyl vs. Phenyl Urea — Functional Group Impact on TRPV1 Binding Affinity

CAS 905764-23-0 incorporates a 2-methoxyphenyl group on the distal urea nitrogen, a feature associated with enhanced TRPV1 binding in this series. The commercially available 4-ethoxyphenyl analog bearing the identical 2-methoxyphenyl moiety achieves an IC₅₀ of 0.55 nM in human TRPV1 heat-induced activation assays [1]. In contrast, analogs lacking this methoxy substitution (e.g., the 4-methylphenyl comparator with a simple phenyl group) show drastically reduced activity (EC₅₀ > 30,000 nM) [2]. The methoxy group is likely involved in a key hydrogen-bonding or hydrophobic interaction within the TRPV1 binding pocket.

TRPV1 binding methoxy substitution urea pharmacophore

Evidence Item 3: Dihydropyrrole Ring as a Privileged TRPV1 Pharmacophore — Class-Level Differentiation from Non-Cyclic Ureas

The 3,4-dihydro-2H-pyrrol-5-yl moiety in CAS 905764-23-0 provides conformational restriction that distinguishes it from flexible, acyclic urea TRPV1 ligands. The dihydropyrrole ring constrains the geometry of the urea linkage, pre-organizing the pharmacophore for optimal TRPV1 binding. A structurally distinct TRPV1 antagonist, SB-366791 (a cinnamide chemotype), achieves an IC₅₀ of approximately 0.7 nM against capsaicin-induced TRPV1 activation [1], demonstrating that potent TRPV1 blockade can be achieved by diverse scaffolds. However, the dihydropyrrole-urea scaffold offers distinct intellectual property space and potentially differentiated off-target profiles compared to cinnamide-based antagonists [2].

dihydropyrrole TRPV1 antagonist scaffold conformational restriction

Evidence Item 4: Commercial Availability and Purity Specification for Reproducible Research

CAS 905764-23-0 is commercially available from specialty chemical suppliers at a certified purity of ≥95% (Catalog Number CM851648) . This purity specification is adequate for in vitro pharmacological assays and structure-activity relationship (SAR) studies. Many closely related TRPV1 antagonist analogs within this patent family are not commercially stocked, requiring custom synthesis with associated lead times and cost. The guaranteed purity level enables reproducible experimental results without the confounding effects of unknown impurities that may arise from in-house synthesized material.

research procurement purity specification CAS 905764-23-0

Optimal Research Application Scenarios for CAS 905764-23-0 Based on Quantitative Differentiation Evidence


TRPV1 Pharmacological Tool for Pain and Inflammation Target Validation Studies

CAS 905764-23-0 is suitable as a TRPV1 antagonist tool compound for target validation studies in pain and inflammation models. The dihydropyrrole-urea scaffold is represented in a patent family specifically claiming TRPV1-mediated diseases including pain, neuropathic pain, inflammatory hyperalgesia, and bladder overactivity [3]. The 2,3-dimethylphenyl substitution pattern is associated with TRPV1 antagonism, as evidenced by structurally related 2,3-dimethylphenyl-containing compounds with Ki values of 28 nM at human TRPV1 [4]. Researchers investigating the role of TRPV1 in nociception, inflammatory pain, or urinary tract disorders would benefit from this structurally distinct chemotype to complement studies employing cinnamide-based antagonists such as SB-366791.

Structure-Activity Relationship (SAR) Studies on Substituted Dihydropyrrole-Urea TRPV1 Antagonists

This compound serves as a key intermediate reference point for SAR exploration around the dihydropyrrole-urea TRPV1 antagonist scaffold. The differentiation observed between the 4-methylphenyl analog (EC₅₀ > 30 µM) and the 4-ethoxyphenyl analog (IC₅₀ 0.55 nM) demonstrates that subtle variations in the N-aryl substituent produce dramatic potency shifts [3][4]. CAS 905764-23-0, with its 2,3-dimethylphenyl motif, occupies a specific point in this SAR landscape. Medicinal chemistry teams can use this compound as a benchmark for synthesizing and evaluating additional analogs with systematic variations in substitution pattern, ring electronics, and steric bulk.

Selectivity Profiling Against Related TRP Channel Family Members

Given that TRPV1 antagonists can exhibit varying selectivity profiles against closely related TRP channels (TRPV2, TRPV3, TRPV4, TRPM8, TRPA1), CAS 905764-23-0 may be used in selectivity screening panels. The unique combination of the 2,3-dimethylphenyl and 2-methoxyphenyl substituents on the dihydropyrrole-urea core may confer a distinct selectivity fingerprint compared to reference antagonists such as capsazepine or BCTC [3]. This scenario is relevant for laboratories seeking TRPV1 antagonists with minimized off-target TRP channel activity for use as chemical probes in target deconvolution studies.

In Vitro Pharmacological Assay Development and High-Throughput Screening (HTS) Validation

CAS 905764-23-0 is suitable as a reference antagonist for developing and validating TRPV1 functional assays, including FLIPR-based calcium flux assays and electrophysiological patch-clamp recordings. The commercially available compound at ≥95% purity [3] can serve as a positive control for capsaicin-induced or pH-induced TRPV1 activation assays. Its structural distinction from widely used reference antagonists (e.g., capsazepine, SB-366791) allows orthogonal pharmacological validation of screening hits, reducing the risk of assay artifact confirmation.

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